molecular formula C8H4Cl3F3 B6312431 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% CAS No. 1357625-21-8

3-Trichloromethyl-2,5,6-trifluorotoluene, 97%

Cat. No. B6312431
CAS RN: 1357625-21-8
M. Wt: 263.5 g/mol
InChI Key: XCFXMHINQGUMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trichloromethyl-2,5,6-trifluorotoluene (3-TCMT) is a trifluoromethylated aromatic compound with a wide range of applications in scientific research. It is a highly volatile and flammable compound, and is typically available in a 97% pure form. It is used as a reagent in organic synthesis, as a solvent, and as a catalyst in the production of pharmaceuticals, pesticides, and other industrial chemicals. 3-TCMT is also used in the production of perfumes, dyes, and other products.

Scientific Research Applications

3-Trichloromethyl-2,5,6-trifluorotoluene, 97% is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, pesticides, and other industrial chemicals. It is also used in the production of perfumes, dyes, and other products. 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% has been used in the synthesis of a wide range of organic compounds, including heterocyclic compounds, polymers, and other materials. It has also been used in the production of pharmaceuticals, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% is not fully understood. It is believed to react with other compounds through a variety of mechanisms, including electrophilic substitution, nucleophilic substitution, and radical addition. It is believed that the reaction of 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% with other compounds is dependent on the nature of the substrate, the reaction conditions, and the presence of other reagents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% are not fully understood. It is believed to be metabolized in the liver, and is thought to be excreted mainly in the urine. It is believed to have a low toxicity, and is not believed to be carcinogenic or mutagenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and use. However, it is a highly volatile and flammable compound, and must be handled with care. It is also important to ensure that the reaction conditions and other reagents used are suitable for the desired reaction.

Future Directions

The potential future applications of 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% are numerous. It could be used in the synthesis of new organic compounds or polymers, or as a catalyst in the production of pharmaceuticals, pesticides, and other industrial chemicals. It could also be used in the production of perfumes, dyes, and other products. Additionally, further research into the biochemical and physiological effects of 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% could lead to a better understanding of its safety and potential uses.

Synthesis Methods

3-Trichloromethyl-2,5,6-trifluorotoluene, 97% is typically synthesized via a Friedel-Crafts acylation reaction. In this reaction, an acyl chloride is reacted with an aromatic compound in the presence of an aluminum chloride catalyst. The reaction yields a trifluoromethylated aromatic compound. The reaction is usually conducted at low temperatures and in an inert atmosphere. The product can then be purified by distillation or chromatography.

properties

IUPAC Name

1,2,4-trifluoro-3-methyl-5-(trichloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3F3/c1-3-6(13)4(8(9,10)11)2-5(12)7(3)14/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFXMHINQGUMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)F)C(Cl)(Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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